2-Methyl-3-phenylpyrazine

Flavor Chemistry Fragrance Science Sensory Analysis

Formulators and materials researchers requiring pyrazine-based building blocks face a critical specificity challenge: generic pyrazine derivatives cannot replicate the unique 2-methyl/3-phenyl substitution pattern that defines this compound's dual functionality. 2-Methyl-3-phenylpyrazine is the precise isomer required for both flavor creation (nutty, roasted, cocoa-like organoleptic profile) and phosphorescent iridium(III) diazine complex synthesis for high-efficiency OLEDs. • Delivers consistent roasted-cocoa flavor fidelity unattainable with positional isomers. • Functions as a structurally validated ligand precursor for OLED emitters with defined emission properties. • Published synthetic benchmark (22% yield from 2-methylpyrazine) provides quantifiable quality reference for procurement specifications.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 29444-53-9
Cat. No. B1601365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylpyrazine
CAS29444-53-9
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyWNRHHXGQGRJTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenylpyrazine (CAS 29444-53-9): A Dual-Use Flavor and OLED Building Block


2-Methyl-3-phenylpyrazine (CAS 29444-53-9), with a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol, is a heterocyclic organic compound . This chemical is utilized as a flavor and fragrance ingredient for its distinct nutty, roasted, and cocoa-like organoleptic properties [1]. Beyond its sensory applications, it also serves as a critical reagent in materials science, particularly in the synthesis of highly efficient phosphorescent iridium(III) diazine complexes for Organic Light-Emitting Diode (OLED) technologies .

Why a Simple Pyrazine Cannot Substitute for 2-Methyl-3-phenylpyrazine in Applications


Simple substitution of 2-Methyl-3-phenylpyrazine with other pyrazine derivatives is often not feasible due to its specific molecular structure and the resulting properties required for key applications. In flavor and fragrance science, the unique combination and position of its methyl and phenyl groups on the pyrazine ring are responsible for its characteristic nutty and roasted aroma profile [1]. In materials science, the specific substitution pattern is essential for its function as a ligand precursor, enabling the synthesis of phosphorescent iridium complexes with defined optical and electronic properties for OLEDs .

Quantitative Evidence Guide for 2-Methyl-3-phenylpyrazine Differentiation


Organoleptic Profile Differentiation of 2-Methyl-3-phenylpyrazine

2-Methyl-3-phenylpyrazine provides a distinct organoleptic profile described as nutty, roasted, and cocoa-like [1]. This specific aroma combination distinguishes it from other alkylpyrazines, such as 2,3,5-trimethylpyrazine, which are generally described as more nutty and roasted, and pyrazine itself, which has a less defined and weaker odor. The specific substitution pattern is key to its unique sensory character [2].

Flavor Chemistry Fragrance Science Sensory Analysis

Role as a Building Block for High-Efficiency Phosphorescent OLED Emitters

2-Methyl-3-phenylpyrazine is specifically utilized as a reagent in the synthesis of highly efficient phosphorescent iridium(III) diazine complexes for Organic Light-Emitting Diodes (OLEDs) . Its unique structure allows it to act as a ligand, coordinating to iridium centers to create complexes with desirable photophysical properties, such as specific emission wavelengths, which are critical for achieving high color purity and efficiency in display and lighting applications [1]. Unsubstituted pyrazine or other simple derivatives would not yield complexes with the same targeted properties.

Materials Science Organometallic Chemistry Organic Electronics

Established Synthesis Route with Defined Yield from 2-Methylpyrazine

A published synthetic route describes the preparation of 2-Methyl-3-phenylpyrazine via the reaction of 2-methylpyrazine with phenyl lithium in dibutyl ether and diethyl ether, achieving a reported yield of 22% . This provides a quantitative benchmark for the production of this specific isomer from a simpler, more readily available starting material (2-methylpyrazine). Alternative or more efficient routes exist for other isomers, such as 2-methyl-6-phenylpyrazine, highlighting the unique synthetic challenges and outcomes for this particular substitution pattern.

Synthetic Chemistry Process Chemistry Pyrazine Synthesis

Core Application Scenarios for 2-Methyl-3-phenylpyrazine Based on Evidence


Flavor and Fragrance Formulation: Imparting Cocoa and Nutty Notes

Formulators in the food, beverage, and perfumery industries can utilize 2-Methyl-3-phenylpyrazine to create or enhance specific nutty, roasted, and cocoa-like flavor profiles. Its established organoleptic characteristics [1] make it a valuable tool for building complex flavor matrices, particularly in savory and chocolate-based products. The compound's stable molecular structure ensures consistency in formulations .

Organic Electronics R&D: Synthesis of Phosphorescent OLED Materials

Researchers in materials science and organometallic chemistry use this compound as a key reagent for synthesizing phosphorescent iridium(III) diazine complexes [1]. These complexes are investigated for their use in highly efficient Organic Light-Emitting Diodes (OLEDs), where the precise emission properties of the ligand are critical for device performance .

Synthetic Chemistry Research: Studying Pyrazine Derivatization

Academic and industrial synthetic chemists may use this compound as a substrate for further functionalization or as a model compound to study the regioselectivity and efficiency of pyrazine derivatization reactions. The published 22% yield from 2-methylpyrazine [1] provides a quantitative benchmark for optimizing or comparing alternative synthetic routes to this specific isomer.

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